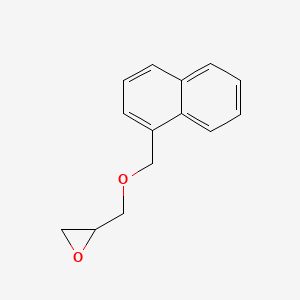

1-Naphthylmethyl glycidyl ether

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylmethoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-7-14-11(4-1)5-3-6-12(14)8-15-9-13-10-16-13/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITJBKAOHXETFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985602 | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66931-57-5 | |

| Record name | Propane, 1-(1-naphthylmethoxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066931575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Naphthalen-1-yl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Naphthylmethyl Glycidyl Ether

Foundational Synthesis Approaches

The primary and most established methods for synthesizing 1-Naphthylmethyl glycidyl (B131873) ether rely on well-known etherification reactions. These approaches are valued for their reliability and scalability.

Williamson Ether Synthesis of Glycidyl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is the principal method for preparing glycidyl ethers. smolecule.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide from an organohalide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of glycidyl ethers, an alkoxide attacks the electrophilic carbon of epichlorohydrin (B41342), which serves as the source of the glycidyl group. byjus.com The mechanism is a concerted, single-step process involving a backside attack by the nucleophile. wikipedia.orgchalmers.se For the reaction to be efficient, the alkyl halide should ideally be primary to avoid competing elimination reactions that are common with secondary and tertiary substrates. wikipedia.orgmasterorganicchemistry.com This method is broadly applicable for preparing both symmetrical and asymmetrical ethers. byjus.com

Reaction of 1-Naphthol (B170400) with Epichlorohydrin

The specific application of the Williamson ether synthesis for the target compound involves the reaction between 1-naphthol and epichlorohydrin. smolecule.com In this process, 1-naphthol is first deprotonated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to form the more nucleophilic 1-naphthoxide ion. jocpr.com This nucleophile then attacks the epichlorohydrin molecule, leading to the formation of the ether linkage and subsequent intramolecular cyclization to create the final epoxide ring.

The reaction conditions can be optimized to improve yield and selectivity. One common technique is the use of phase transfer catalysis (PTC), which facilitates the reaction between the aqueous phase (containing the base and naphthoxide) and the organic phase (containing the epichlorohydrin). smolecule.comresearchgate.net Catalysts like tetra-n-butyl ammonium (B1175870) bromide (TBAB) have been shown to be effective. researchgate.netrsc.org Studies have demonstrated high selectivity for the desired product under specific conditions, minimizing the formation of by-products such as 1-Chloro-3-(1-naphthoxy)-2-propanol. researchgate.netrsc.org

Table 1: Comparative Reaction Conditions for the Synthesis of 1-Naphthylmethyl Glycidyl Ether

| Parameter | Condition 1 jocpr.com | Condition 2 researchgate.net | Condition 3 rsc.org |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Not specified (Solid-Liquid PTC) | Sodium Hydroxide (NaOH) |

| Catalyst | None specified | Tetra-n-butyl ammonium bromide (TBAB) | Tetra-n-butyl ammonium bromide (TBAB) |

| Solvent | 2-Butanone | Not specified (Solid-Liquid PTC) | Toluene (B28343) / Water |

| Temperature | Reflux (75 °C) | 70 °C | 30 °C |

| Reaction Time | 3 hours | Not specified | Not specified |

| Yield | 95% | 100% Selectivity | High conversion reported |

Advanced Synthetic Techniques

Beyond the foundational methods that produce a racemic mixture (an equal mix of both enantiomers), advanced strategies have been developed to synthesize specific enantiomers of this compound. This enantioselectivity is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. jocpr.com

Enantioselective Synthesis Strategies

These strategies are designed to produce a final product that is enriched in one specific stereoisomer.

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org The method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted into a new product, leaving behind the unreacted, less reactive enantiomer in high enantiomeric excess. wikipedia.org

A notable application of this technique is the hydrolytic kinetic resolution (HKR) of racemic (±)-naphthyl glycidyl ether. researchgate.net This reaction uses a chiral (salen)Co(III) complex as a catalyst along with a substoichiometric amount of water. researchgate.net The catalyst selectively hydrolyzes one enantiomer of the glycidyl ether into the corresponding 1-naphthylglycerol (a 1,2-diol), while the other enantiomer of the glycidyl ether remains largely unreacted. researchgate.net This process effectively provides access to both the optically pure diol and the unreacted epoxide, both of which are valuable chiral building blocks. researchgate.net

Table 2: Findings of Hydrolytic Kinetic Resolution of (±)-Naphthyl Glycidyl Ether researchgate.net

| Parameter | Details |

|---|---|

| Racemic Substrate | (±)-Naphthyl glycidyl ether |

| Catalyst | (R,R)-salen Co(III)OAc |

| Catalyst Loading | 0.5 mol% |

| Reagent | Water (H₂O) |

| Reagent Stoichiometry | 0.55 equivalents |

| Outcome | Provides both enantiomerically pure naphthyl glycidyl ether (unreacted) and 1-naphthylglycerol (hydrolyzed product) with high enantiomeric excess. |

Asymmetric epoxidation represents a fundamentally different strategy for obtaining enantiomerically pure epoxides. Instead of separating a racemic mixture, these methods create a chiral epoxide directly from a prochiral alkene substrate using a chiral catalyst. youtube.comyoutube.com The Sharpless asymmetric epoxidation is a landmark example, which is highly effective for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikipedia.org This reaction uses a catalyst system composed of titanium tetra(isopropoxide), tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate ligand. wikipedia.org The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide.

While the direct synthesis of this compound does not proceed via the epoxidation of an alkene, the principles of asymmetric epoxidation are central to the enantioselective synthesis of chiral epoxides, which are a class of compounds that includes the glycidyl moiety of the title compound. These methods provide a powerful alternative route to creating chiral building blocks that can then be further elaborated into more complex molecules.

Phase Transfer Catalysis in Glycidyl Ether Synthesis

Phase transfer catalysis (PTC) has emerged as a highly effective technique for the synthesis of glycidyl ethers, including this compound. smolecule.comiagi.or.id This method facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. iagi.or.idresearchgate.net By employing a phase transfer catalyst, the reacting species can be transported across the phase boundary, enabling the reaction to proceed at a significant rate. crdeepjournal.org The application of PTC is particularly advantageous in fine chemical industries for reactions such as C, N, O, and S-alkylations. crdeepjournal.org A notable example is the synthesis of o-nitrodiphenyl ether, where solid-liquid PTC was successfully used. crdeepjournal.org

Quaternary Ammonium Salts as Catalysts

Quaternary ammonium salts are widely utilized as phase transfer catalysts in the synthesis of glycidyl ethers. researchgate.netsmujo.id These salts, characterized by a central nitrogen atom bonded to four organic groups, can form ion pairs with anions, which are then soluble in the organic phase. This allows the nucleophile to react with the electrophile in the organic medium.

Tetrabutylammonium bromide (TBAB) is a commonly used quaternary ammonium salt catalyst. researchgate.netrsc.org In the synthesis of 1-naphthyl glycidyl ether, TBAB facilitates the reaction between 1-naphthol and epichlorohydrin. rsc.org The reaction is typically carried out in a biphasic system, often with toluene and water as the solvents. rsc.org The use of quaternary ammonium salts can significantly improve the yield of the desired glycidyl ether. For instance, in the solvent-free synthesis of alkyl glycidyl ethers, yields of 92.0% for octylglycidyl ether and 91.7% for octadecylglycidyl ether have been reported using specific quaternary ammonium salt catalysts. researchgate.net

| Catalyst | Reactants | Solvents | Yield (%) | Reference |

| Tetrabutylammonium bromide | 1-Naphthol, Epichlorohydrin | Toluene, Water | - | rsc.org |

| 1-alkyloxypropan-2-ol-3-trimethyl ammonium methylsulfate | Fatty alcohol, Epichlorohydrin | None | 92.0 (octyl) | researchgate.net |

| 1-alkyloxypropan-2-ol-3-methyldiethanolammonium methylsulfate | Fatty alcohol, Epichlorohydrin | None | 91.7 (octadecyl) | researchgate.net |

Crown Ethers and Polyethers in Catalysis

Crown ethers and polyethers are another class of effective phase transfer catalysts for glycidyl ether synthesis. google.comnih.gov These macrocyclic polyethers can selectively bind cations within their central cavity, forming a complex that is soluble in the organic phase. jetir.organnamalaiuniversity.ac.in This encapsulation of the cation allows the accompanying anion to be more reactive in the organic phase.

The catalytic activity of crown ethers is dependent on the size of the cavity and the cation being complexed. jetir.org For example, 18-crown-6 (B118740) is particularly effective at complexing potassium ions. annamalaiuniversity.ac.in In the context of glycidyl ether synthesis, crown ethers can be used as co-catalysts in conjunction with other catalytic systems, such as divalent tin halides. google.com Illustrative examples of crown ethers used in these reactions include 18-crown-6, 15-crown-5, and various benzo- and dibenzo-substituted derivatives. google.com Poly(alkylene oxide) dialkyl ethers, such as polyethylene (B3416737) glycol dimethyl ether, also serve as effective co-catalysts. google.com

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies for glycidyl ethers offer significant advantages, including reduced environmental impact, lower costs, and simplified product purification. researchgate.netchalmers.se These methods often employ a solid base and a phase transfer catalyst in the absence of traditional organic solvents. chalmers.se The reaction medium itself consists of the liquid reactants, such as a fatty alcohol and epichlorohydrin. chalmers.se

This approach has been successfully applied to the synthesis of alkyl glycidyl ethers, resulting in high yields. researchgate.net The solid by-products, such as sodium chloride and unreacted sodium hydroxide, can be easily removed by simple filtration, streamlining the work-up process. researchgate.net Furthermore, this method can lead to a reduction in the amount of reactants required compared to conventional methods that use solvents. researchgate.net

Catalytic Systems for Glycidyl Ether Formation

Beyond phase transfer catalysis, other catalytic systems have been developed for the efficient synthesis of glycidyl ethers. These systems often involve the use of specific metal salts that can activate the reactants and promote the desired chemical transformation.

Fluoride (B91410) Salt-Mediated Reactions

Fluoride salts have been shown to be effective in promoting the reaction between an epoxy compound and an alcohol to produce glycidyl ethers. google.com This method can provide good yields and is particularly useful for the synthesis of optically active glycidyl ethers with high optical purity. google.com The reaction can be carried out in the presence of a fluoride salt alone or in combination with an alkali metal or alkaline earth metal hydrogen carbonate or carbonate. google.com The amount of fluoride salt used is typically between 0.5 to 6 mole equivalents relative to the epoxy compound. google.com

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Reference |

| Epoxy compound | Alcohol | Fluoride salt | Good yield, high optical purity for chiral compounds | google.com |

| Epoxy compound | Alcohol | Fluoride salt + alkali/alkaline earth metal (bi)carbonate | Reduced amount of fluoride salt needed | google.com |

Divalent Tin Halide Catalysis

Divalent tin halides, such as tin(II) chloride, tin(II) bromide, and particularly tin(II) fluoride, have been identified as highly selective catalysts for the reaction of alcohols with epihalohydrins to form glycidyl ethers. google.comgoogle.com This catalytic system offers improved selectivity and results in glycidyl ethers with lower chlorine content and higher epoxy values compared to reactions catalyzed by Lewis acids like boron trifluoride or tin tetrachloride. google.com

The reaction proceeds in two steps: the initial formation of a halohydrin ether, followed by dehydrohalogenation with an alkali metal hydroxide to yield the final glycidyl ether. google.comgoogle.com The tin halide catalyst is typically used in a concentration of 0.001 to 0.5 mol per mole of the alcohol. google.com The efficiency of this catalytic system can be further enhanced by the use of co-catalysts such as crown ethers or poly(alkylene oxide) dialkyl ethers. google.com

| Catalyst | Co-catalyst (optional) | Reactants | Product | Reference |

| Tin(II) fluoride | - | Alcohol, Epihalohydrin | Glycidyl ether | google.comgoogle.com |

| Divalent tin halide | Crown ether | Alcohol, Epihalohydrin | Glycidyl ether | google.com |

| Divalent tin halide | Poly(alkylene oxide) dialkyl ether | Alcohol, Epihalohydrin | Glycidyl ether | google.com |

Based on the conducted research, there is a significant lack of specific scientific literature detailing the optimization of synthetic methodologies for This compound . The available data primarily focuses on the synthesis of the isomeric compound, 1-Naphthyl glycidyl ether , which is derived from 1-naphthol rather than 1-naphthalenemethanol (B1198782).

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the specified subsections (Influence of Reagent Molar Ratios, Temperature and Reaction Time Optimization, and By-product Formation and Minimization) as requested for this compound.

The synthesis of this compound would theoretically proceed via a Williamson ether synthesis, reacting 1-naphthalenemethanol with epichlorohydrin in the presence of a base. However, without experimental data from scholarly articles or patents focusing on this specific reaction, any discussion on the optimization of reaction parameters, including molar ratios, temperature, reaction times, and by-product formation, would be purely speculative and would not meet the required standard of scientific accuracy based on research findings.

For this reason, the generation of the requested article is not feasible with the currently available information.

Mechanistic Investigations of 1 Naphthylmethyl Glycidyl Ether Reactions

Epoxide Ring-Opening Mechanisms

The high reactivity of the three-membered oxirane ring in 1-Naphthylmethyl glycidyl (B131873) ether is a defining characteristic, making it susceptible to a variety of ring-opening reactions. The inherent ring strain, estimated to be around 13 kcal/mol, is a significant driving force for these reactions. masterorganicchemistry.com The mechanisms of these ring-opening reactions can be broadly categorized as nucleophilic, acid-catalyzed, base-catalyzed, and enzymatic.

Nucleophilic Attack Pathways

Direct nucleophilic attack on the epoxide ring is a common reaction pathway for 1-Naphthylmethyl glycidyl ether. In these S\textsubscript{N}2-type reactions, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring. chemistrysteps.com The regioselectivity of this attack is highly dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents, organolithium compounds, and alkoxides, typically attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.org This preference is a classic example of kinetic control in an S\textsubscript{N}2 reaction, where the transition state leading to the less sterically encumbered product is lower in energy. chemistrysteps.com For instance, the reaction with isopropylamine (B41738) proceeds via an S\textsubscript{N}2 mechanism to yield β-amino alcohols.

The stereochemistry of the nucleophilic attack is also a crucial aspect. The attack occurs from the backside of the C-O bond, resulting in an inversion of configuration at the carbon center that is attacked. This leads to the formation of trans or anti products. chemistrysteps.com

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen of this compound is first protonated, which significantly enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. masterorganicchemistry.comchemistrysteps.com The subsequent nucleophilic attack can then proceed. The mechanism of acid-catalyzed ring-opening is often considered a hybrid between S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.org

With weak nucleophiles, the reaction tends to exhibit more S\textsubscript{N}1 character. chemistrysteps.com The protonated epoxide begins to open, developing a partial positive charge on the more substituted carbon atom, which is better able to stabilize the charge. libretexts.orgkhanacademy.org The nucleophile then attacks this more substituted carbon. masterorganicchemistry.com This results in a regioselectivity that is opposite to that observed under basic or neutral conditions. The stereochemical outcome is still an inversion of configuration at the site of attack, leading to a trans diol in the case of hydrolysis. libretexts.orglibretexts.org

Common acidic catalysts include strong acids like HBr and HI, as well as Lewis acids. google.com The reaction of an unsymmetrical epoxide with HX (where X is a halogen) will result in the halogen attacking the more substituted carbon. chemistrysteps.com

Base-Catalyzed Ring Opening

In the presence of a strong base, such as sodium hydroxide (B78521) or sodium alkoxides, the epoxide ring of this compound can be opened. libretexts.orgyoutube.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where the nucleophile (hydroxide or alkoxide) attacks the less sterically hindered carbon atom of the epoxide. libretexts.orglibretexts.org The driving force for this reaction is the relief of the significant ring strain in the three-membered epoxide ring, even though alkoxides are generally poor leaving groups. chemistrysteps.comlibretexts.org

The initial product of the base-catalyzed ring-opening is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. chemistrysteps.com The stereochemistry of the reaction is consistent with an S\textsubscript{N}2 mechanism, resulting in an inversion of configuration at the point of nucleophilic attack and the formation of a trans product. libretexts.org

Enzymatic Ring Opening

Enzymatic reactions offer a highly selective method for the ring-opening of epoxides. Lipases, for example, have been shown to catalyze the ring-opening polymerization of lactides, a process analogous to the ring-opening of epoxides. mdpi.com While specific studies on the enzymatic ring-opening of this compound are not detailed in the provided search results, the principles of enzymatic catalysis for similar epoxides can be inferred.

Enzymes can provide a chiral environment that leads to highly enantioselective and regioselective reactions. The active site of the enzyme can pre-organize the epoxide substrate and the nucleophile, leading to a specific product with high stereochemical purity. This is particularly valuable in the synthesis of chiral molecules.

Ether Cleavage Reaction Mechanisms

The ether linkage in this compound, while generally stable, can be cleaved under specific conditions, most notably in the presence of strong acids. wikipedia.orgpressbooks.pub

Acidic Cleavage Pathways (S\textsubscript{N}1, S\textsubscript{N}2, E1)

The cleavage of ethers by strong acids like HBr and HI is a fundamental reaction in organic chemistry. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com The subsequent pathway for cleavage depends on the structure of the groups attached to the ether oxygen. wikipedia.orgchemistrysteps.com

S\textsubscript{N}2 Pathway : If the alkyl groups attached to the ether oxygen are primary or secondary, the cleavage will proceed through an S\textsubscript{N}2 mechanism. pressbooks.pubchemistrysteps.com The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. pressbooks.publibretexts.org

S\textsubscript{N}1 Pathway : If one of the alkyl groups attached to the ether oxygen is tertiary, benzylic, or allylic, the cleavage can proceed through an S\textsubscript{N}1 mechanism. pressbooks.pubchemistrysteps.com This is because these groups can form stable carbocation intermediates. pressbooks.publibretexts.org In the case of this compound, the naphthylmethyl group could potentially stabilize a carbocation.

E1 Pathway : In some cases, particularly with tertiary alkyl groups and a non-nucleophilic acid, an E1 elimination reaction can occur, leading to the formation of an alkene. pressbooks.publibretexts.orglibretexts.org

The products of the acidic cleavage of an aryl alkyl ether like this compound are typically a phenol (B47542) (or in this case, a naphthol) and an alkyl halide. libretexts.org The nucleophile will preferentially attack the aliphatic carbon rather than the aromatic ring carbon. libretexts.org

| Reaction Type | Mechanism | Key Features | Typical Products |

| Nucleophilic Ring-Opening | S\textsubscript{N}2 | Attack at the less hindered carbon by strong nucleophiles. | trans-Diols, Amino alcohols |

| Acid-Catalyzed Ring-Opening | S\textsubscript{N}1/S\textsubscript{N}2 Hybrid | Protonation of epoxide oxygen, attack at the more substituted carbon. | trans-Diols |

| Base-Catalyzed Ring-Opening | S\textsubscript{N}2 | Attack at the less hindered carbon by strong bases. | trans-Diols |

| Ether Cleavage (Acidic) | S\textsubscript{N}1, S\textsubscript{N}2, E1 | Protonation of ether oxygen, followed by nucleophilic attack or elimination. | 1-Naphthol (B170400), Dihalides |

Electron Transfer in Radical Anion Cleavage

The cleavage of radical anions derived from naphthylmethyl ethers represents a significant area of mechanistic investigation. Studies focusing on compounds structurally related to this compound, such as naphthylmethyl phenyl ethers, provide critical insights into the electron transfer processes governing these reactions. The formation of a radical anion, typically through chemical or electrochemical reduction, initiates a cascade of events leading to bond cleavage.

The central question in the cleavage of these radical anions is the site of bond scission. For a molecule like this compound, the radical anion could, in principle, cleave at the C-O bond of the ether linkage. The regioselectivity of this cleavage is intricately linked to the distribution of the excess electron in the radical anion's molecular orbitals.

Research on naphthylmethyl phenyl ethers has shown that the cleavage of the C-O bond is a key pathway. The process is understood to proceed through the population of a σ* antibonding orbital of the C-O bond. When an electron is transferred to the molecule, it initially occupies the lowest unoccupied molecular orbital (LUMO), which is typically a π* orbital of the naphthyl ring system. Subsequent intramolecular electron transfer to the σ* orbital of the ether linkage leads to the dissociation of the C-O bond.

The efficiency and rate of this cleavage are influenced by several factors, including the nature of the aromatic system and the substitution pattern. The naphthyl group, with its extended π-system, can effectively stabilize the radical anion, thereby influencing the energetics of the cleavage process.

Intramolecular Reactions and Cyclization Pathways

The structure of this compound, featuring a reactive epoxide ring and a naphthyl group connected by a flexible ether linkage, provides the foundation for various intramolecular reactions and cyclization pathways. These reactions are typically initiated by the activation of the epoxide ring, which can proceed through either acid or base catalysis, leading to the formation of cyclic products.

Under acidic conditions, protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. In the context of an intramolecular reaction, the electron-rich naphthyl ring can act as the nucleophile. This can lead to a Friedel-Crafts-type reaction, where the epoxide, once opened, alkylates the aromatic ring. The regioselectivity of this cyclization is governed by the electronic properties of the naphthyl ring, with the attack typically favoring the positions that are most activated towards electrophilic substitution.

Metal-mediated cyclizations of aryl and benzyl (B1604629) glycidyl ethers have been shown to proceed stereospecifically, yielding products such as 3-chromanols. nih.gov For this compound, analogous pathways can be envisioned, potentially leading to the formation of polycyclic ether structures. The choice of metal catalyst can significantly influence the reaction's efficiency and the nature of the cyclized product. nih.gov

The synthesis of this compound itself often involves an intramolecular cyclization step. Typically, 1-naphthol is reacted with epichlorohydrin (B41342) in the presence of a base. The initial reaction is a nucleophilic attack of the naphthoxide ion on the epichlorohydrin, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride to form the epoxide ring.

The following table summarizes potential intramolecular cyclization products of this compound based on known reactivity patterns of similar compounds.

| Reaction Condition | Initiating Step | Potential Cyclization Product(s) |

| Acid Catalysis | Protonation of epoxide, followed by nucleophilic attack from the naphthyl ring | Polycyclic ethers (e.g., chromanol-like structures) |

| Metal Catalysis (e.g., FeBr₃, AuCl₃) | Coordination of Lewis acid to epoxide oxygen, activating the ring | Stereospecific formation of cyclic ethers |

It is important to note that the specific pathways and the resulting products are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Detailed mechanistic studies, potentially involving computational modeling and isotopic labeling, would be necessary to fully elucidate the intricate cyclization pathways of this compound.

Chemical Transformations and Derivatization Studies of 1 Naphthylmethyl Glycidyl Ether

Nucleophilic Substitution Reactions

The high reactivity of the epoxide ring in 1-naphthylmethyl glycidyl (B131873) ether is primarily exploited through nucleophilic ring-opening reactions. These transformations proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the formation of a new covalent bond and a secondary alcohol.

The reaction of 1-naphthylmethyl glycidyl ether with amines is a cornerstone of its application in medicinal chemistry, providing a direct route to β-amino alcohols. A prominent example is the synthesis of Propranolol, a widely used β-blocker. In this synthesis, the epoxide is treated with isopropylamine (B41738), which acts as the nucleophile. The amine attacks the terminal carbon of the epoxide ring, leading to the formation of 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol (Propranolol). ut.ac.irjocpr.com This reaction is typically carried out by heating the reactants, often in the presence of a solvent or with excess amine acting as the solvent. ut.ac.irjocpr.comresearchgate.net

The synthesis can be performed with the racemic glycidyl ether to produce racemic Propranolol, or an enantiomerically pure version can be synthesized using stereoselective methods. ut.ac.irjocpr.com For instance, the kinetic resolution of racemic this compound using a chiral catalyst system like Zinc nitrate (B79036)/L-(+)-tartaric acid allows for the enantioselective synthesis of (S)-(-)-Propranolol, which is the more biologically active isomer. ut.ac.irjocpr.com

Table 1: Synthesis of Propranolol via Aminolysis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Isopropylamine (excess), water | Reflux, 1-24h | (±)-Propranolol | 89-90% | ut.ac.irjocpr.com |

| This compound | Isopropylamine, Zn(NO₃)₂, L-(+)-tartaric acid, DMSO | Ambient temperature, 24h | (S)-(-)-Propranolol | 85% | ut.ac.ir |

| This compound | Isopropylamine, K₂CO₃, 2-butanone | Reflux | (±)-Propranolol | High | jocpr.com |

Alcohols can also serve as nucleophiles to open the epoxide ring of this compound, resulting in the formation of a glyceryl ether derivative. The reaction with methanol, catalyzed by an acid such as H₂SO₄, yields 1-Naphthyl glyceryl ether.

The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, the alcohol (alkoxide) attacks the less sterically hindered terminal carbon of the epoxide ring (C3), following a standard SN2 pathway. This results in the formation of a secondary alcohol at C2. Under acidic conditions, the epoxide oxygen is protonated, which enhances the electrophilicity of the carbons. While the attack still predominantly occurs at the terminal carbon for primary and secondary alcohols, the possibility of attack at the more substituted carbon (C2) can increase, especially with bulky nucleophiles, due to the partial carbocationic character developed at this position.

Oxidation and Reduction Reactions

While specific studies detailing the direct oxidation or reduction of this compound are not extensively reported, its reactivity can be inferred from the functional groups present.

Reduction: The epoxide ring can be reduced by strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). quora.commasterorganicchemistry.comadichemistry.com This reaction would involve the nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons. For unsymmetrical epoxides like this compound, the attack generally occurs at the less substituted carbon, leading to the formation of 1-(1-naphthyloxy)propan-2-ol after acidic workup. LiAlH₄ is a powerful reducing agent capable of opening epoxide rings to form alcohols. quora.comlibretexts.org

Oxidation: The secondary alcohol functionality, which is a product of the nucleophilic ring-opening of the epoxide, can be readily oxidized. For example, Propranolol, the β-amino alcohol derived from the glycidyl ether, can be oxidized. Studies on Propranolol derivatives have shown that the secondary alcohol can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). researchgate.net This transformation would yield a β-amino ketone, demonstrating a potential derivatization pathway for products of this compound.

Formation of Carbon-Carbon Bonds via Coupling Reactions

The electrophilic nature of the epoxide ring allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents. These reactions are fundamental in organic synthesis for building more complex carbon skeletons.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily attack the less sterically hindered carbon of an epoxide ring. leah4sci.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would result in the opening of the epoxide ring to form a new C-C bond. After an aqueous workup to protonate the resulting alkoxide, the product would be a secondary alcohol, specifically 1-(1-naphthyloxy)butan-2-ol. mnstate.eduwvu.eduyoutube.com This reaction provides a reliable method for extending the carbon chain of the glycidyl moiety.

Reaction with Organocuprates: Organocuprates, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. wikipedia.orgchem-station.com They are also highly effective at opening epoxide rings via an SN2 mechanism, attacking the less substituted carbon. organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com This reaction offers another pathway to form C-C bonds with high regioselectivity.

Catalytic Reactions

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving glycidyl ethers.

Catalytic Ring-Opening and Polymerization: The ring-opening of this compound can be catalyzed by both acids and bases. Lewis acids, for instance, can activate the epoxide for nucleophilic attack. rsc.org This catalytic activation is also the basis for the ring-opening polymerization of glycidyl ethers, where catalysts initiate a chain-growth process to form poly(glycidyl ether)s. google.comresearchgate.net

Kinetic Resolution: As mentioned previously, catalytic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. For this compound, a catalyst system composed of Zn(NO₃)₂ and (+)-tartaric acid can selectively catalyze the reaction of one enantiomer with an amine, leaving the other enantiomer unreacted. ut.ac.irjocpr.com This allows for the separation and isolation of the desired chiral building block for asymmetric synthesis. Enzymatic catalysis, for example using lipases, can also achieve this resolution. jocpr.com

Hydrosilylation: While not reported for this compound itself, the structurally similar allyl glycidyl ether undergoes catalytic hydrosilylation. researchgate.netresearchgate.net This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by platinum complexes. researchgate.net Should a derivative of this compound containing an alkene be synthesized, it would be expected to undergo similar catalytic hydrosilylation to produce organosilane compounds. chemrxiv.org

Table 2: Examples of Catalytic Reactions Involving Glycidyl Ethers

| Reaction Type | Substrate | Catalyst | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | (±)-1-Naphthylmethyl glycidyl ether | Zn(NO₃)₂ / (+)-tartaric acid | Isopropylamine | Chiral β-amino alcohol | ut.ac.irjocpr.com |

| Hydrosilylation | Allyl glycidyl ether | Platinum complex | Triethoxysilane | Organosilane | researchgate.net |

| Ring-Opening Polymerization | Glycidol | Tris(pentafluorophenyl)borane | - | Branched cyclic polyglycidol | rsc.org |

Synthesis of Complex Organic Molecules

The chemical reactivity of this compound makes it an important precursor in the multistep synthesis of complex and biologically active molecules.

Its most notable application is in the synthesis of the pharmaceutical drug Propranolol. ut.ac.irjocpr.comresearchgate.netgoogle.com The synthesis involves the initial preparation of the glycidyl ether from 1-naphthol (B170400) and epichlorohydrin (B41342), followed by the key ring-opening step with isopropylamine. ut.ac.ir This straightforward two-step sequence highlights the utility of the glycidyl ether as a key intermediate that efficiently introduces the required 3-(1-naphthyloxy)propan-2-ol core structure of the drug.

Furthermore, the secondary alcohol and secondary amine groups in the resulting Propranolol molecule can be further derivatized to create novel analogues with potentially different pharmacological properties. For example, the hydroxyl group can undergo esterification with reagents like benzoyl chloride or acetic anhydride (B1165640), and the amine can be alkylated. researchgate.net These subsequent transformations underscore the role of this compound as a versatile scaffold for building molecular complexity.

Pharmaceutical Intermediates (e.g., Propranolol Synthesis)

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the beta-blocker Propranolol. ut.ac.ir The structure of the glycidyl ether, featuring a reactive epoxide ring, allows for straightforward derivatization to introduce the necessary functionalities for biological activity.

The synthesis of racemic Propranolol is typically achieved through the reaction of this compound with an excess of isopropylamine. ut.ac.irjocpr.com This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol structure, which is Propranolol. The reaction is often carried out under reflux conditions, sometimes with the addition of water, and can yield the crude product in high percentages. ut.ac.irjocpr.com For instance, heating a solution of glycidyl-α-naphthyl ether in excess isopropylamine and a small amount of water to reflux for 24 hours can produce crude (±)-propranolol with a 90% yield. ut.ac.ir A similar method, refluxing for just one hour, has been reported to yield 89% of the crude product. jocpr.com

In pharmaceutical applications, the stereochemistry of a drug is crucial as different enantiomers can have vastly different biological activities. ut.ac.ir In the case of Propranolol, the (S)-(-) isomer is responsible for the vast majority of the β-adrenergic blocking activity, being approximately 98 times more potent than its (R)-(+) enantiomer. ut.ac.irjocpr.com Consequently, significant research has been dedicated to the enantioselective synthesis of (S)-(-)-Propranolol.

One effective strategy involves the kinetic resolution of the racemic this compound intermediate. This process allows for the preferential reaction of one enantiomer, enabling the separation and synthesis of the desired enantiomerically pure drug. A notable method employs a catalyst system of Zinc Nitrate [Zn(NO₃)₂] and L-(+)-tartaric acid. ut.ac.ir This chiral catalyst facilitates the enantioselective reaction of the glycidyl ether with isopropylamine. In this process, a solution of this compound, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in a solvent like DMSO is stirred before the addition of isopropylamine. The reaction proceeds at ambient temperature for 24 hours, yielding (S)-(-)-Propranolol with high optical and chemical yields. ut.ac.ir

The following table summarizes representative reaction conditions for the synthesis of Propranolol from this compound.

Table 1: Synthesis of Propranolol from this compound

| Target Product | Reactants & Catalysts | Solvent | Reaction Conditions | Yield | Reference |

| (±)-Propranolol | This compound, Isopropylamine, Water | Isopropylamine (excess) | Reflux, 24 h | 90% (crude) | ut.ac.ir |

| (±)-Propranolol | This compound, Isopropylamine, Water | Isopropylamine (excess) | Reflux, 1 h | 89% (crude) | jocpr.com |

| (S)-(-)-Propranolol | This compound, Isopropylamine, Zn(NO₃)₂·6H₂O, L-(+)-tartaric acid | DMSO | Ambient temperature, 24 h | Not specified | ut.ac.ir |

Specialty Chemicals Preparation

The chemical versatility of this compound, primarily due to its reactive epoxide ring, makes it a valuable building block for the synthesis of a range of specialty chemicals. smolecule.com The strained three-membered ether ring is susceptible to ring-opening reactions when attacked by various nucleophiles. smolecule.com This reactivity allows for the introduction of the naphthylmethyl ether moiety into a wide array of molecular structures, leading to the creation of diverse functionalized compounds.

The general reaction involves the nucleophilic ring-opening of the epoxide. Depending on the nucleophile and reaction conditions (acidic, basic, or enzymatic), a variety of products can be formed. smolecule.com This allows for the synthesis of complex molecules, including substituted alcohols, ethers, and compounds with new carbon-carbon bonds. smolecule.com These products can serve as intermediates for other complex chemical syntheses or possess unique properties for applications in materials science or as agrochemical precursors.

For example, the reaction of this compound with different nucleophiles can lead to a variety of specialty chemicals. The reaction with alcohols or phenols would result in the formation of new ether linkages, while reaction with thiols would yield thioethers. Carbon nucleophiles, such as Grignard reagents or organolithium compounds, can be used to form new carbon-carbon bonds, extending the carbon skeleton and creating more complex molecular architectures. smolecule.com

The synthesis of this compound itself is a key step. It is commonly prepared via the Williamson ether synthesis, reacting 1-naphthol with epichlorohydrin in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. ut.ac.irjocpr.com Phase transfer catalysis can be employed to improve the yield and selectivity of this reaction. rsc.org During this synthesis, a potential by-product is 1-Chloro-3-(1-naphthoxy)-2-propanol, which is formed from the ring-opening of the epoxide by the chloride ion. rsc.org Careful control of reaction conditions is necessary to maximize the yield of the desired glycidyl ether.

The following table outlines the types of chemical transformations this compound can undergo and the resulting classes of specialty chemicals.

Table 2: Derivatization of this compound for Specialty Chemical Preparation

| Reactant Type (Nucleophile) | Resulting Functional Group | Product Class | Potential Application | Reference |

| Amines (e.g., Isopropylamine) | β-Amino alcohol | Pharmaceutical Intermediates | Synthesis of beta-blockers like Propranolol | ut.ac.irjocpr.com |

| Alcohols/Phenols | Ether, β-Hydroxy ether | Solvents, Polymer Monomers | Organic Synthesis, Materials Science | smolecule.com |

| Thiols | Thioether, β-Hydroxy thioether | Specialty Intermediates | Agrochemicals, Pharmaceuticals | |

| Carbon Nucleophiles (e.g., Grignard) | C-C bond, Secondary Alcohol | Complex Organic Molecules | Fine Chemicals Synthesis | smolecule.com |

| Water (Hydrolysis) | Diol | Diol Derivatives | Chemical Synthesis | smolecule.com |

Polymerization Research of 1 Naphthylmethyl Glycidyl Ether and Its Analogues

Epoxy Resin Formulations and Curing Behavior

1-Naphthylmethyl glycidyl (B131873) ether is a significant monomer in the formulation of epoxy resins, where its chemical structure influences the curing process and the final properties of the thermoset material.

Reactive diluents are incorporated into epoxy resin formulations to reduce viscosity, which improves handling and processing characteristics. abg-am.comnagase.com Unlike non-reactive diluents, they possess epoxy groups that allow them to co-react with the curing agent and become an integral part of the crosslinked polymer network. This integration minimizes the negative impact on the mechanical and thermal properties of the cured product that can be associated with traditional diluents. abg-am.comnagase.com

Higher alcohol-based glycidyl ethers are recognized for their good dilution capabilities. google.comgoogle.com The effectiveness of a reactive diluent is influenced by its molecular structure, with factors such as the number of functional groups affecting the viscosity of the diluent itself and its ability to lower the viscosity of the formulation. nagase.com For instance, monofunctional glycidyl ethers are effective at reducing viscosity. abg-am.com The inclusion of reactive diluents can also enhance other properties of the cured system, such as flexibility, peel strength, and impact strength. abg-am.com

Interactive Table: Properties of Various Reactive Diluents

| Diluent Type | Functionality | Key Features |

| Phenyl Glycidyl Ether | Monofunctional | Aromatic, low viscosity, can act as a resin stabilizer. nagase.com |

| p-tert-Butylphenyl Glycidyl Ether | Monofunctional | Aromatic, low viscosity. nagase.com |

| Neopentyl Glycol Diglycidyl Ether | Difunctional | Aliphatic, low viscosity. nagase.com |

| Trimethylolpropane Polyglycidyl Ether | Polyfunctional | Aliphatic, high reactivity, acts as a crosslinking agent. nagase.com |

| Alkyl (C12-C14) Glycidyl Ether | Monofunctional | Reduces viscosity, improves substrate wetting. manapolymer.com |

Curing Mechanisms with Various Agents (e.g., Dicyandiamide, Anhydrides)

The curing of epoxy resins involves the chemical reaction between the epoxy groups of the resin and a curing agent, leading to the formation of a three-dimensional crosslinked network. The choice of curing agent significantly influences the reaction mechanism and the final properties of the cured material.

Dicyandiamide (DICY) is a latent curing agent, meaning it requires elevated temperatures to initiate the curing reaction. nih.govrsc.org The curing process with DICY is complex and can involve multiple reaction pathways. nih.govrsc.org Fourier transform infrared (FTIR) spectroscopy studies on the N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM)/DICY system have shown that the curing process involves at least two main reactions. nih.govrsc.org Differential scanning calorimetry (DSC) analysis often reveals multiple curing stages at different temperature ranges. nih.govrsc.org The activation energy of the curing reaction can also vary with the degree of conversion, as determined by model-free isoconversional analysis. nih.govrsc.org Accelerators such as aryl dimethylurea compounds (Monuron, Diuron), benzyl (B1604629) dimethyl amine (BDMA), and 2-methyl imidazole (B134444) are often used to lower the curing temperature and accelerate the reaction rate when using DICY. researchgate.net The selection and concentration of the accelerator can affect the curing profile and the final glass transition temperature (Tg) of the epoxy system. researchgate.net

Anhydrides are another important class of curing agents for epoxy resins. The curing reaction with anhydrides typically involves the opening of the anhydride (B1165640) ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process generates another hydroxyl group, which can then react with another anhydride molecule, propagating the polymerization. This mechanism leads to the formation of ester linkages in the final polymer network.

The curing behavior of epoxy resins can be studied using techniques like differential scanning calorimetry (DSC) to determine the heat of reaction and the glass transition temperature of the cured product. deakin.edu.au The kinetics of the curing reaction, including the rate constants and activation energies, can also be investigated to understand the influence of different curing agents and conditions. deakin.edu.au

Cationic polymerization is a chain-growth polymerization method where the active species are carbocations. In the case of epoxides, the polymerization is initiated by the opening of the oxirane ring to form a cationic center, which then propagates by attacking other monomer units.

Photo-initiated cationic polymerization utilizes photoinitiators that, upon exposure to ultraviolet (UV) light, generate a strong Brønsted acid. researchgate.netnih.gov This acid then initiates the ring-opening polymerization of the epoxide monomers. researchgate.netnih.gov Onium salts, such as diaryliodonium and triarylsulfonium salts, are commonly used as photo-acid generators. mdpi.com The photodecomposition of these salts produces the initiating species. nih.gov

The efficiency of the polymerization is influenced by factors such as the reactivity of the monomer and the intensity of the light source. nih.gov Glycidyl ethers are generally considered to be less reactive monomers in cationic polymerization compared to others like vinyl ethers. amazonaws.com The polymerization can sometimes continue even after the light source is removed, a phenomenon known as "dark polymerization" or post-polymerization. amazonaws.com This is particularly useful in applications where light cannot penetrate the entire sample, such as in the curing of adhesives between opaque substrates. amazonaws.com

Thermally initiated cationic polymerization employs initiators that generate cationic species upon heating. scispace.com This method offers the advantage of being applicable to systems where photo-initiation is not feasible. Novel phosphonium (B103445) salts have been synthesized and investigated as thermo-latent cationic initiators for the polymerization of glycidyl ethers, such as glycidyl phenyl ether (GPE). scispace.com The activity of these initiators is dependent on their chemical structure, including the counter anion and the phosphine (B1218219) moiety, as well as the polymerization temperature. scispace.com

Another approach is radical-induced cationic frontal polymerization (RICFP), where a thermal radical initiator is used in conjunction with a superacid-generating salt, like an iodonium (B1229267) salt. researchgate.netdigitellinc.com The radicals generated from the thermal decomposition of the initiator interact with the salt to produce a superacid, which then initiates the cationic polymerization of the epoxy monomer. digitellinc.comlsu.edu This process can create a self-sustaining reaction front that propagates through the resin, leading to rapid curing. researchgate.netdigitellinc.com The front velocity and the stability of the polymerization front are influenced by the concentration of the initiator components and the reactivity of the monomers. digitellinc.comlsu.edu Studies have shown that this method can be used for various epoxy monomers, including bisphenol A diglycidyl ether (BADGE). researchgate.net

Cationic Polymerization of Epoxide Monomers

Copolymerization Studies

Copolymerization involves the polymerization of two or more different monomers to create a polymer with a combination of properties from the constituent monomers. The copolymerization of 1-naphthylmethyl glycidyl ether with other monomers allows for the fine-tuning of the resulting polymer's characteristics.

For instance, the monomer-activated anionic ring-opening polymerization (MAROP) has been used for the copolymerization of glycidyl ethers. d-nb.inforesearchgate.net This technique often employs a catalyst-initiator system, such as triisobutylaluminum (B85569) (i-Bu3Al) as a catalyst and tetraoctylammonium bromide (NOct4Br) as an initiator. d-nb.inforesearchgate.net This method has been successful in synthesizing copolymers of glycidyl ethers with varying compositions and achieving well-defined molecular weights and low dispersities. d-nb.inforesearchgate.net The reactivity ratios of the comonomers, which describe their relative tendency to react with the growing polymer chain, can be determined to understand the copolymer microstructure. researchgate.net

Copolymerization studies have also been conducted using other techniques, such as free-radical polymerization. For example, the copolymerization of allyl glycidyl ether with styrene (B11656) has been investigated using both radiation and chemical initiation methods. researchgate.net Similarly, glycidyl methacrylate (B99206) has been copolymerized with monomers like n-butyl acrylate (B77674) and poly(ethylene glycol) methyl ether methacrylate via free radical polymerization to create copolymers with potential self-healing properties. nih.gov

The synthesis of block copolymers, where long sequences of one monomer are followed by long sequences of another, can also be achieved. One approach involves consecutive living polymerizations, such as transitioning from living cationic polymerization to living radical polymerization. rsc.org This allows for the precise synthesis of block copolymers with specific architectures and functionalities. rsc.org

Interactive Table: Copolymerization Methods and Systems

| Copolymerization Method | Monomers | Initiator/Catalyst System | Key Findings |

| Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) | Ethoxyethyl glycidyl ether (EEGE) and Glycidyl cinnamate (B1238496) (GC) | i-Bu3Al / NOct4Br | Gradient-like distribution of monomers in the copolymer. d-nb.info |

| Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) | Glycidyl methyl ether (GME) and Ethyl glycidyl ether (EGE) | i-Bu3Al / NOct4Br | Truly random incorporation of monomers. researchgate.net |

| Free Radical Copolymerization | Allyl glycidyl ether and Styrene | Azobis(isobutyronitrile) or 60Co-gamma radiation | Polymerization method affects the polydispersity index of the copolymers. researchgate.net |

| Free Radical Copolymerization | Glycidyl methacrylate (GMA) and n-Butyl acrylate (BA) | Not specified | Synthesis of hydrophobic copolymers. nih.gov |

| Consecutive Living Polymerization (Cationic to Radical) | Isobutyl vinyl ether (IBVE) and Methyl methacrylate (MMA) | α-halophenyl acetic acid / SnBr4 / Ruthenium catalyst | Synthesis of "cleavable" block copolymers with a hemiacetal ester junction. rsc.org |

| Cationic Ring-Opening Copolymerization | Glycidyl nitrate (B79036) (GN) and Tetrahydrofuran (THF) | BF3·OEt2 | Synthesis of a new random copolymer. icm.edu.pl |

Co-polymerization with Styrene

A comparative study on the copolymerization of allyl glycidyl ether with styrene was conducted using both radiation-induced and chemical initiation methods. researchgate.net The free-radical initiation was performed at 60°C with azobisisobutyronitrile (AIBN) as the initiator. researchgate.net The resulting poly(allyl glycidyl ether-co-styrene) copolymers were analyzed for their chemical structure, thermal properties, and molecular weights. researchgate.net It was observed that the radiation-induced copolymerization yielded less copolymer compared to the radical initiator method, though the thermal stability of the copolymers from both methods was similar. researchgate.net

In the case of glycidyl methacrylate (GMA) copolymerization with styrene, researchers have determined the monomer reactivity ratios to be rGMA = 0.73 and rS = 0.42, indicating how the monomers incorporate into the polymer chain. researchgate.net The resulting poly(styrene-co-glycidyl methacrylate) copolymers are noted for their epoxide group, which allows for further chemical modification and opens avenues for applications such as compatibilizers for polymer blends and functionalization with various chemical moieties. mdpi.com The kinetics and molar mass development of this copolymerization have been successfully modeled, which is crucial for the design and scale-up of industrial RAFT polymerization processes. mdpi.com

Table 1: Research Findings on Copolymerization of Glycidyl Analogues with Styrene

| Glycidyl Analogue | Copolymerization Method | Key Findings | Reference |

|---|---|---|---|

| Allyl Glycidyl Ether (AGE) | Radiation-induced and Free radical-initiated | Radical initiation showed higher yield than radiation. Thermal stability was similar for both methods. | researchgate.net |

| Glycidyl Methacrylate (GMA) | Free radical polymerization | Reactivity ratios determined as rGMA=0.73 and rS=0.42. | researchgate.net |

| Glycidyl Methacrylate (GMA) | Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization | Controlled polymerization with narrow dispersities. Mathematical model developed for kinetics and molar mass. | mdpi.com |

Co-polymerization with Acrylonitrile (B1666552)

The copolymerization of glycidyl monomers with acrylonitrile introduces both the reactive epoxy group and the polar nitrile group into the resulting polymer, leading to materials with unique properties. Research into the copolymerization of glycidyl methacrylate (GMA) with acrylonitrile has been reported. koreascience.kr This work is part of broader investigations into reactive polymers, where the incorporation of the glycidyl group allows for subsequent chemical reactions. koreascience.kr

In a study on the "nascent" Fe(0)-mediated living radical copolymerization of styrene and acrylonitrile, the synthesis of poly(styrene-co-acrylonitrile) was achieved via single-electron transfer-living radical polymerization. researchgate.net While this study does not directly involve a glycidyl monomer, the techniques for controlled radical polymerization are relevant to achieving well-defined copolymers of acrylonitrile with functional monomers like glycidyl ethers.

Co-polymerization with Methyl Methacrylate

The copolymerization of glycidyl methacrylate (GMA) with methyl methacrylate (MMA) is a well-documented process for producing functional acrylic resins. The primary aim is often to create copolymers with a homogeneous composition, which is crucial for industrial applications. d-nb.info By employing a flow copolymerization system with a conventional free-radical method, researchers have been able to achieve a closer match between the monomer feed ratio and the composition of the resulting copolymer. d-nb.info This precise control over the copolymer composition is confirmed by the estimated reactivity ratios (r1 and r2) being close to 1. d-nb.info

The resulting copolymers of GMA and MMA contain reactive epoxy groups that can be utilized for further functionalization, making them suitable for applications such as creating self-healing materials. mdpi.com For instance, these GMA-based copolymers have been blended with waterborne polyurethanes to explore their healing efficiency, which can be triggered by external stimuli like water or heat. mdpi.com

Table 2: Research Findings on Copolymerization of Glycidyl Methacrylate (GMA) with Methyl Methacrylate (MMA)

| Copolymerization Method | Key Findings | Potential Applications | Reference |

|---|---|---|---|

| Flow copolymerization with free radical method | Achieved a close match between feed ratio and copolymer composition. Reactivity ratios approached 1. | Industrial production of homogeneous copolymers. | d-nb.info |

| Free radical copolymerization | Synthesis of functional copolymers with reactive epoxy groups. | Healing agents in waterborne polyurethanes. | mdpi.com |

Novel Polymer Architectures and Functionalization

The reactivity of the epoxide ring in glycidyl ethers has been harnessed to create a variety of novel and functional polymer architectures. This section explores some of these advanced materials.

Glycidyl Ether Modified Cyclodextrin (B1172386) Derivatives

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, enabling them to form inclusion complexes with various guest molecules. mdpi.com Modifying CDs with glycidyl ethers results in derivatives with enhanced properties and functionalities.

Novel β-cyclodextrin derivatives have been synthesized using phenyl glycidyl ether, 2-methylphenyl glycidyl ether, and benzyl glycidyl ether in sodium hydroxide (B78521) solutions. researchgate.net The resulting products were identified as mono-substituted 2-(3-alkyloxy-2-hydroxypropyl)-β-cyclodextrins and mono-substituted 6-(3-alkyloxy-2-hydroxypropyl)-β-cyclodextrins. researchgate.netsioc-journal.cn These modifications can improve the water solubility of cyclodextrins and provide reactive sites for further functionalization.

Furthermore, glycidyl ethers with two or more epoxy groups, such as diglycidyl ether and polyethylene (B3416737) glycol diglycidyl ether, can be used as cross-linking agents to form cyclodextrin-based hydrogels. google.comepo.org These hydrogels have potential applications in controlled-release drug delivery systems and as chelating agents for removing toxic substances from water. mdpi.comgoogle.com

Table 3: Examples of Glycidyl Ether Modified Cyclodextrin Derivatives

| Glycidyl Ether Used | Resulting Product | Potential Application | Reference |

|---|---|---|---|

| Phenyl glycidyl ether, 2-methylphenyl glycidyl ether, benzyl glycidyl ether | Mono-substituted 2- and 6-(3-alkyloxy-2-hydroxypropyl)-β-cyclodextrins | Enhanced solubility and further functionalization. | researchgate.net, sioc-journal.cn |

| Polyethylene glycol diglycidyl ether (PEDGE) | Crosslinked β-cyclodextrin polymers | Removal of organic dyes from water. | mdpi.com |

| Diglycidyl and triglycidyl ethers | Crosslinked cyclodextrin hydrogels | Controlled-release devices, cosmetic formulations. | google.com |

Glycidyl Carbamate (B1207046) Functional Epoxy Resins

Glycidyl carbamate (GC) functional resins are a class of materials that contain both a reactive epoxy group and a carbamate (urethane) linkage. researchgate.netresearchgate.net These resins are typically synthesized by the reaction of an isocyanate-functional compound with glycidol. researchgate.net A key advantage of this chemistry is that it allows for the creation of polyurethane-like structures through epoxy curing reactions without the need to handle isocyanates directly. researchgate.netmdpi.com

A novel glycidyl carbamate functional epoxy resin (GCE) was synthesized using hydroxyl-terminated polybutadiene (B167195) (HTPB), tolylene diisocyanate (TDI), and glycidol. mdpi.comnih.govresearcher.life This approach combines the flexibility and heat resistance of HTPB with the crosslinking capabilities of epoxy resins. mdpi.com Glycidyl carbamate resins generally exhibit improved adhesion, flexibility, and faster curing times compared to conventional epoxy systems, making them suitable for adhesives, sealants, and coatings. researchgate.netmdpi.com

Thermoresponsive Poly(glycidyl ether)s

Thermoresponsive polymers undergo a reversible phase transition in response to a change in temperature, which is often characterized by a lower critical solution temperature (LCST) in aqueous solutions. The polymerization of short-chain alkyl glycidyl ethers allows for the synthesis of biocompatible polyethers with finely tunable hydrophilicity and thermoresponsive behavior. nih.govacs.org

By varying the alkyl side chains (e.g., methyl, ethyl, propyl), the LCST of the resulting poly(glycidyl ether)s can be precisely controlled. nih.govacs.org For instance, homopolymers of methyl glycidyl ether and ethyl glycidyl ether are water-soluble at room temperature, while those with longer alkyl chains are hydrophobic. nih.govacs.org Copolymers of different glycidyl ethers, or block copolymers with hydrophilic segments like poly(ethylene glycol) (PEG), allow for the adjustment of the thermoresponsive properties over a broad temperature range. nih.govmdpi.comnih.gov These "smart" materials are promising for biomedical applications, including the development of thermoresponsive hydrogels and coatings for cell sheet engineering. nih.govmdpi.com

Theoretical and Computational Chemistry Studies of 1 Naphthylmethyl Glycidyl Ether

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 1-Naphthylmethyl glycidyl (B131873) ether. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity.

Electronic Structure Characterization

The electronic structure of 1-Naphthylmethyl glycidyl ether is characterized by the interplay between the aromatic naphthyl group and the reactive glycidyl ether moiety. The naphthyl group, with its extended π-electron system, acts as an electron-donating group, influencing the electron density across the molecule. The ether linkage and the strained epoxide ring are key features that determine its chemical behavior. smolecule.com

Quantum chemical calculations can determine important electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich naphthyl ring, while the LUMO is often associated with the electrophilic carbons of the epoxide ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. While specific DFT calculations for this compound are not widely published, data for related aromatic glycidyl ethers can provide valuable insights.

Table 1: Representative Calculated Electronic Properties of Aromatic Glycidyl Ethers

| Property | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction (nucleophilicity). |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.0 eV | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | ~ 2.0 D | Reflects the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules. |

Note: The values in this table are representative and based on typical DFT calculations for aromatic glycidyl ethers. Specific values for this compound would require dedicated computational studies.

Energy and Stability Analysis

Computational methods can be used to analyze the conformational landscape of this compound, identifying the most stable three-dimensional structures. The flexibility of the ether linkage allows for various orientations of the naphthyl group relative to the glycidyl ether moiety. By calculating the relative energies of these different conformers, the most energetically favorable arrangement can be determined.

Furthermore, the stability of the molecule can be assessed by calculating its total electronic energy and heat of formation. These values are crucial for understanding the thermodynamics of reactions involving this compound. The presence of the bulky and rigid naphthyl group can impart significant thermal stability to polymers derived from this monomer. rsc.org

Molecular Dynamics Simulations

In a typical MD simulation of an epoxy system containing naphthyl groups, a simulation box is constructed with multiple molecules of the epoxy monomer and a curing agent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The simulation then solves Newton's equations of motion for this system, allowing the trajectory of each atom to be tracked over time.

These simulations can provide valuable information on:

Curing Process: By simulating the cross-linking reactions, MD can model the formation of the polymer network, providing insights into the reaction kinetics and the final network structure. mdpi.com

Thermomechanical Properties: MD simulations can be used to calculate properties such as the glass transition temperature (Tg), Young's modulus, and the coefficient of thermal expansion of the resulting polymer. The incorporation of rigid naphthalene (B1677914) moieties is known to increase the Tg and thermal stability of epoxy resins. researchgate.netresearchgate.net

Conformational Dynamics: The simulations can reveal how the flexible parts of the molecule, such as the ether linkage, move and interact with neighboring molecules, which influences the macroscopic properties of the material.

Mechanistic Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this is particularly important for understanding its polymerization and other chemical transformations.

Catalytic Process Mechanisms Elucidation

DFT calculations have been successfully employed to elucidate the mechanism of the kinetic resolution polymerization of CO2 and racemic terminal epoxides, including 2-naphthol (B1666908) glycidyl ether, a close isomer of this compound. acs.org These studies can reveal the intricate details of the catalytic cycle, including the coordination of the epoxide to the catalyst, the ring-opening step, and the propagation of the polymer chain.

A study utilizing a binuclear salcyCo(III) complex as the catalyst demonstrated that the reaction proceeds through a bimetallic synergy mechanism. acs.org The calculations showed that the coordination of the epoxide to the two cobalt centers facilitates the ring-opening by a carbonate initiator. The calculated energy profiles for the copolymerization can identify the rate-determining step and explain the observed chemoselectivity (the preference for forming polycarbonate over polyether). acs.org

Stereoselectivity Predictions (e.g., Enantioselective Synthesis)

A key application of computational modeling is the prediction of stereoselectivity in asymmetric reactions. In the context of this compound, this is crucial for the synthesis of enantiomerically pure polymers.

Computational studies have been used to design and optimize catalysts for the enantioselective copolymerization of CO2 and racemic epoxides. acs.org By calculating the energy barriers for the reaction of both the (R)- and (S)-enantiomers of the epoxide with a chiral catalyst, the enantioselectivity of the process can be predicted. The difference in the Gibbs free energy of the transition states for the two enantiomers (ΔΔG‡) determines the enantiomeric ratio of the product.

For the copolymerization of 2-naphthol glycidyl ether with CO2 using a chiral binuclear cobalt complex, DFT calculations predicted high enantioselectivity. acs.org The model revealed that steric hindrance at the catalyst's linker could effectively suppress the reaction of one enantiomer, leading to a high s-factor (a measure of enantioselectivity). acs.org These computational predictions were subsequently validated by experimental results, highlighting the power of computational chemistry in catalyst design.

Table 2: Computationally Predicted Stereoselectivities for the Copolymerization of 2-Naphthol Glycidyl Ether and CO₂

| Catalyst | Predicted k_rel | Experimental s-factor |

| (S,S,Sa,S,S)-1 | - | - |

| (S,S,Sa,S,S)-9 | - | - |

| (S,S,Sa,S,S)-10 | 115 | 104 |

Data sourced from a study on computation-guided catalyst design. acs.org k_rel is the relative rate of polymerization, and the s-factor is the enantioselectivity factor.

Density Functional Theory (DFT) Applications

DFT has become a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. For instance, DFT calculations have been successfully applied to understand the reaction mechanisms of other glycidyl ethers and related naphthyl derivatives. These studies often provide detailed insights into bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic potential maps, which are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack.

While specific data tables and detailed research findings for this compound are absent, it is reasonable to extrapolate the types of insights that such a study would provide. A typical DFT investigation on this molecule would likely involve:

Geometry Optimization: Calculation of the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles.

Vibrational Analysis: Prediction of the infrared (IR) and Raman spectra, which can be used to identify characteristic vibrational modes of the naphthyl, ether, and glycidyl groups.

Frontier Molecular Orbital (FMO) Analysis: Determination of the HOMO and LUMO energies and their distribution across the molecule. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. The locations of these orbitals would highlight the regions most susceptible to electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be particularly useful in predicting the regioselectivity of ring-opening reactions of the epoxide ring.

Calculation of Reactivity Descriptors: Derivation of global and local reactivity indices, such as chemical hardness, softness, and electrophilicity index, to quantify the molecule's reactivity.

Given the structural components of this compound, a DFT study would be invaluable for understanding the interplay between the bulky, aromatic naphthyl group and the reactive epoxide ring. Such a study could elucidate how the electronic properties of the naphthalene moiety influence the reactivity of the glycidyl ether group, and vice versa.

Applications in Materials Science and Engineering

High-Performance Epoxy Resins

Glycidyl (B131873) ethers are frequently used as reactive diluents for epoxy resins to modify their properties. lookchem.com The introduction of the naphthalene (B1677914) structure, in particular, has been a key strategy in developing high-performance epoxy resins for advanced applications.

The development of epoxy resins incorporating naphthalene moieties is a significant area of research aimed at creating materials for specialized applications, including electronics and microchips. mdpi.com These resins are synthesized to leverage the inherent properties of the naphthalene group, such as its rigidity and hydrophobicity.

One approach involves synthesizing epoxy compounds from naphthalene diols, such as naphthalene-2,7-diol, by reacting them with epichlorohydrin (B41342). researchgate.net This process yields epoxy resins with a naphthalene backbone. Another strategy is the creation of naphthalene-based liquid crystal epoxy monomers, which can be cured to form highly ordered network structures. nwpu.edu.cn The introduction of a naphthalene-based active ester has also been explored as a novel curing agent for resveratrol (B1683913) epoxy resin systems. researchgate.net Furthermore, multifunctional epoxy resins with naphthalene structures have been developed that demonstrate superior properties compared to conventional resins. mdpi.comnipponkayaku.co.jp The primary goal of these synthetic routes is to integrate the stable, aromatic naphthalene structure directly into the polymer matrix, thereby enhancing the final properties of the cured material. mdpi.comcoventry.ac.uk